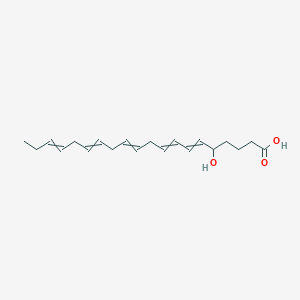

5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid

Übersicht

Beschreibung

5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid is a member of the class of organic compounds known as hydroxyeicosapentaenoic acids. These are eicosanoic acids with an attached hydroxyl group and five carbon-carbon double bonds. This compound is a small molecule that belongs to the lipid and lipid-like molecule super class .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid (EPA). The reaction conditions often include the use of specific enzymes or chemical catalysts that facilitate the addition of a hydroxyl group to the EPA molecule .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve similar hydroxylation processes, optimized for higher yields and purity. This could include the use of bioreactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-oxoicosa-6,8,11,14,17-pentaenoic acid, while reduction can produce 5-hydroxyicosanoic acid .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anti-inflammatory Effects

5-HEPE is recognized for its anti-inflammatory properties. Studies indicate that it can modulate immune responses by influencing neutrophil activity and cytokine production. Specifically, it has been shown to inhibit the production of pro-inflammatory mediators in human neutrophils, suggesting a role in managing inflammatory diseases such as arthritis and cardiovascular conditions .

2. Eicosanoid Formation

As a metabolite of EPA, 5-HEPE participates in the synthesis of various eicosanoids, which are signaling molecules involved in numerous physiological processes. These eicosanoids play crucial roles in inflammation regulation and cellular communication, making 5-HEPE significant in understanding inflammatory pathways .

3. Potential in Cancer Therapy

Emerging research suggests that 5-HEPE may have implications in cancer treatment. It has been observed to influence tumor cell proliferation and apoptosis through its effects on lipid metabolism and inflammatory pathways. This potential makes it a candidate for further investigation in oncology .

Metabolic Pathways

5-HEPE is produced through the enzymatic conversion of EPA by lipoxygenases (LOXs). The specific pathways include:

- 5-Lipoxygenase Pathway : Converts EPA to 5-HEPE and other hydroxy derivatives.

- Role of Enzymes : The activity of LOXs is regulated by various factors including cellular context and external stimuli, which can influence the levels of 5-HEPE produced during inflammation .

Case Studies

Case Study 1: Inflammation Modulation

A clinical study investigated the effects of dietary EPA supplementation on inflammatory markers in patients with rheumatoid arthritis. The study found that increased levels of 5-HEPE correlated with reduced levels of inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases .

Case Study 2: Cancer Cell Dynamics

In vitro studies on cancer cell lines demonstrated that treatment with 5-HEPE resulted in altered cell cycle dynamics and increased apoptosis rates. This suggests that 5-HEPE may serve as a natural compound to enhance the efficacy of existing cancer therapies .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptor gamma (PPARγ). Upon binding to PPARγ, the compound modulates the transcription of target genes involved in lipid metabolism and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eicosapentaenoic acid (EPA): A precursor to 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid, with similar anti-inflammatory properties.

Docosahexaenoic acid (DHA): Another omega-3 fatty acid with distinct roles in brain health and development.

Arachidonic acid (AA): An omega-6 fatty acid involved in inflammatory responses.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its parent compound, EPA. This hydroxylation enhances its interaction with molecular targets like PPARγ, making it a valuable compound for research in metabolic and inflammatory diseases .

Biologische Aktivität

5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid (5-HEPE) is a bioactive lipid derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. Its unique hydroxylation pattern distinguishes it from its parent compound and contributes to its specific biological activities. This article delves into the biological activity of 5-HEPE, highlighting its mechanisms of action, cellular effects, and potential therapeutic applications.

Overview of 5-HEPE

5-HEPE is classified as a hydroxyeicosapentaenoic acid (HEPE), which is part of the larger family of eicosanoids. Eicosanoids are signaling molecules that play critical roles in various physiological processes, including inflammation and immune response. The synthesis of 5-HEPE typically involves the enzymatic conversion of EPA through lipoxygenase pathways.

The biological activity of 5-HEPE is primarily mediated through its interaction with specific receptors and molecular targets:

- PPARγ Activation : 5-HEPE has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in lipid metabolism and anti-inflammatory responses. Upon binding to PPARγ, 5-HEPE modulates the transcription of genes associated with these processes .

- Regulatory T Cell Modulation : This compound enhances the induction of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and preventing autoimmune diseases .

Cellular Effects

5-HEPE exerts significant effects on various cell types and processes:

- Anti-inflammatory Properties : By modulating the immune response and inhibiting pro-inflammatory cytokines, 5-HEPE demonstrates potential as an anti-inflammatory agent. It has been observed to reduce levels of TNFα and inducible nitric oxide synthase (iNOS) in various models .

- Impact on Neutrophils : In human neutrophils, 5-HEPE acts as a potent eicosanoid that regulates inflammation and enhances phagocytic activity .

- Neuroprotective Effects : Research indicates that 5-HEPE may confer neuroprotective benefits by reducing amyloid plaque burden and inflammation in models of Alzheimer's disease .

Research Findings

A variety of studies have explored the biological activities and therapeutic potential of 5-HEPE:

Case Studies

- Alzheimer's Disease : In a study involving animal models of Alzheimer's disease, treatment with PPARγ agonists, including derivatives of 5-HEPE, resulted in reduced amyloid plaque accumulation and improved cognitive function .

- Inflammatory Disorders : Clinical observations have noted that dietary supplementation with omega-3 fatty acids leads to increased levels of 5-HEPE in plasma, correlating with reduced markers of systemic inflammation .

Eigenschaften

IUPAC Name |

5-hydroxyicosa-6,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAGQROYQYQRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.